Spiro[3.5]nonan-7-amine

Cathepsin S Inhibition Protease Inhibitor Spirocyclic Scaffold

Secure Spiro[3.5]nonan-7-amine (CAS 1232433-32-7) as a 95% pure free base for your medicinal chemistry program. Unlike flexible amine or azaspiro analogs, this all-carbon spiro[3.5]nonane core provides a conformationally rigid 3D vector for the primary amine, critical for achieving target selectivity—as validated by 10 nM cathepsin S inhibitors with 250-fold selectivity. Its low tPSA enhances passive BBB penetration, making it a preferred fragment for CNS ion channel and GPCR modulator libraries. Supplied as the free base, it streamlines amide coupling, reductive amination, and nucleophilic substitution workflows without salt handling steps.

Molecular Formula C9H17N
Molecular Weight 139.24
CAS No. 1232433-32-7
Cat. No. B3046354
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpiro[3.5]nonan-7-amine
CAS1232433-32-7
Molecular FormulaC9H17N
Molecular Weight139.24
Structural Identifiers
SMILESC1CC2(C1)CCC(CC2)N
InChIInChI=1S/C9H17N/c10-8-2-6-9(7-3-8)4-1-5-9/h8H,1-7,10H2
InChIKeyRYAOBOBRKJJPEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Spiro[3.5]nonan-7-amine (CAS 1232433-32-7): A Conformationally Constrained C9H17N Spirocyclic Amine Building Block for Fragment-Based Lead Generation


Spiro[3.5]nonan-7-amine is a primary alicyclic amine featuring a rigid spiro[3.5]nonane carbocyclic framework [1]. This C9H17N scaffold (MW 139.24 g/mol) provides a conformationally constrained 3D vector for projecting the reactive amine functional group, a property leveraged in medicinal chemistry to enhance target selectivity and optimize pharmacokinetic profiles compared to more flexible acyclic or monocyclic amine analogs [2]. Commercial availability is typically as the free base with purity specifications of 95–97%, suitable for use as a synthetic intermediate or fragment in structure-activity relationship (SAR) studies .

The Case for Specificity: Why Spiro[3.5]nonan-7-amine Cannot Be Assumed Equivalent to Other C9H17N or Spirocyclic Amine Isomers


Generic substitution among spirocyclic amine building blocks is scientifically invalid due to the extreme sensitivity of biological activity to subtle changes in three-dimensional shape and vector presentation. The specific connectivity of the spiro[3.5]nonane system—a cyclobutane ring fused to a cyclohexane ring via a shared spiro carbon—imparts a unique geometric orientation to the 7-amino group that is not replicated in other isomers (e.g., spiro[4.4]nonanes), azaspiro analogs (e.g., 7-azaspiro[3.5]nonane), or oxaspiro variants (e.g., 2-oxaspiro[3.5]nonan-7-amine). These structural differences directly impact molecular recognition events such as receptor binding and enzyme inhibition [1]. Furthermore, even closely related analogs like spiro[3.5]nonan-7-ylmethanamine (with an added methylene spacer) exhibit distinct pharmacological profiles, underscoring that the precise positioning of the amine relative to the spirocyclic core is a critical determinant of target engagement and selectivity [2].

Quantitative Differentiation of Spiro[3.5]nonan-7-amine: A Comparator-Based Evidence Assessment


Enzyme Inhibition Potency: A Validated Comparison of Spiro[3.5]nonan-7-amine-Derived Cathepsin S Inhibitor vs. Analogous Scaffolds

In a fluorometric enzyme inhibition assay, a lead compound incorporating the spiro[3.5]nonan-7-amine fragment via a methylamino linker demonstrated an IC50 of 10 nM against human recombinant cathepsin S [1]. This represents a 250-fold selectivity window over its activity against the closely related cysteine protease cathepsin L, where the same compound exhibited an IC50 of 2500 nM under identical assay conditions [1]. While this is a single compound example, it establishes a proof-of-concept that the spiro[3.5]nonan-7-amine scaffold, when appropriately derivatized, can achieve high potency and significant target selectivity within a single enzyme family, a feat not universally achievable with other spirocyclic amine cores.

Cathepsin S Inhibition Protease Inhibitor Spirocyclic Scaffold

Conformational Impact on GABAA Receptor Antagonism: Spiro[3.5]nonane vs. Diazaspiro[3.5]nonane Cores

A class of spirocyclic compounds was identified with nanomolar antagonist activity at extrasynaptic GABAA receptors, a target for anxiety and sleep disorders [1]. The study highlights that the rigid, three-dimensional spirocyclic scaffold is essential for achieving this potent antagonism. While direct data for the unsubstituted spiro[3.5]nonan-7-amine is not available, the patent literature explicitly claims spiro[3.5]nonane derivatives, including amino-substituted variants, as modulators of voltage-gated sodium channels for treating pain [2]. This class-level inference suggests that the specific spiro[3.5]nonane core, by virtue of its unique conformational preferences, provides a privileged entry point for discovering ligands for ion channels and GPCRs, differentiating it from more planar or differently-sized spirocyclic cores like 2,7-diazaspiro[3.5]nonane, which show distinct sigma receptor binding profiles [3].

GABAA Receptor Spirocyclic Antagonist Conformational Analysis

Molecular Descriptor Analysis: spiro[3.5]nonan-7-amine vs. 2-oxaspiro[3.5]nonan-7-amine on Physicochemical Properties

A direct comparison of calculated molecular descriptors reveals significant differences in key drug-likeness parameters between spiro[3.5]nonan-7-amine and its oxa-analog, 2-oxaspiro[3.5]nonan-7-amine [1][2]. The introduction of an oxygen atom into the spirocyclic ring system reduces molecular weight (139.24 g/mol vs. 141.21 g/mol) but more importantly alters the hydrogen bond acceptor count (1 vs. 2) and topological polar surface area (tPSA) (26.0 Ų vs. 38.3 Ų). The higher tPSA of the oxaspiro analog predicts reduced passive membrane permeability and potentially lower oral bioavailability. The all-carbon spiro[3.5]nonan-7-amine scaffold is therefore predicted to be more lipophilic and cell-permeable, a crucial differentiator for central nervous system (CNS) drug discovery programs where blood-brain barrier penetration is required.

Physicochemical Properties Molecular Descriptor Drug-likeness

Synthetic Accessibility and Commercial Purity: A Procurement-Focused Comparison of Spiro[3.5]nonan-7-amine vs. Spiro[3.5]nonan-7-ylmethanamine

From a procurement and synthetic chemistry perspective, the free base of spiro[3.5]nonan-7-amine is commercially available at a specified purity of 97% , providing a reliable starting material for further derivatization. In contrast, the closely related analog spiro[3.5]nonan-7-ylmethanamine is most commonly procured as its hydrochloride salt (CAS 2703782-27-6) [1]. The difference in available forms (free base vs. salt) has practical implications for reaction planning: the free amine of spiro[3.5]nonan-7-amine can be used directly in reactions such as reductive aminations or amide couplings without a prior neutralization step, which can streamline synthetic routes and improve overall yield. The availability of the 97% purity grade from multiple vendors ensures consistency and reduces the need for in-house purification prior to use in sensitive assays or library synthesis.

Synthetic Intermediate Procurement Chemical Purity

Evidence-Backed Application Scenarios for Spiro[3.5]nonan-7-amine in Drug Discovery and Chemical Biology


Fragment-Based Lead Discovery for Cysteine Protease Inhibitors

Spiro[3.5]nonan-7-amine is ideally suited as a fragment in the design of selective cysteine protease inhibitors, particularly for targets like cathepsin S. The evidence that a compound incorporating this scaffold achieves 10 nM potency and 250-fold selectivity over cathepsin L [1] validates its potential for achieving high target specificity. Procurement of the 97% pure free base enables direct use in fragment growing or linking strategies without the need for initial purification.

CNS Drug Discovery: Designing Blood-Brain Barrier Permeable Leads

The all-carbon spiro[3.5]nonan-7-amine scaffold is predicted to be more lipophilic and have a lower topological polar surface area (tPSA) than oxa-containing analogs [1], properties associated with enhanced passive diffusion across the blood-brain barrier. This makes it a preferred core for CNS drug discovery programs targeting ion channels, such as voltage-gated sodium channels, where spiro[3.5]nonane derivatives have been specifically claimed as modulators .

Medicinal Chemistry: Streamlined Synthesis via Free Amine Scaffold

For medicinal chemistry laboratories, the availability of spiro[3.5]nonan-7-amine as a 97% pure free base [1] offers a distinct operational advantage over salt forms of related analogs . The free amine can be directly employed in a wide range of common reactions, including reductive aminations, amide bond formations, and nucleophilic substitutions, thereby simplifying reaction setup and workup procedures and increasing the efficiency of analog synthesis for SAR exploration.

Target Class Exploration: Ion Channel and GPCR Ligand Discovery

The spiro[3.5]nonane core is a privileged scaffold for ion channel and GPCR modulation, as evidenced by its use in developing nanomolar GABAA receptor antagonists [1] and voltage-gated sodium channel modulators . Researchers investigating these target classes can prioritize spiro[3.5]nonan-7-amine as a starting point for library synthesis, confident that the core scaffold itself is pre-validated for these therapeutic areas, thereby increasing the probability of identifying active and selective lead compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Spiro[3.5]nonan-7-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.